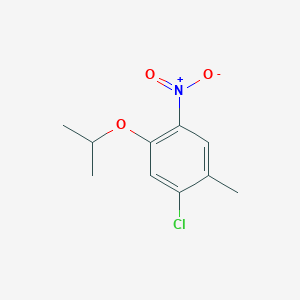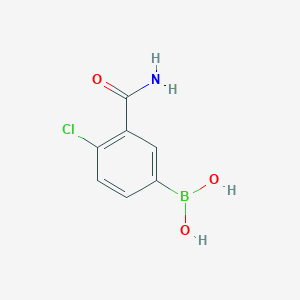
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene
Übersicht
Beschreibung
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene can be achieved by reacting 2-methyl-4-nitrobenzene with isopropanol under nitrogen protection in the presence of a base .Molecular Structure Analysis
The molecular structure of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene consists of a benzene ring substituted with a chlorine atom, an isopropoxy group, a methyl group, and a nitro group .Physical And Chemical Properties Analysis
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene has a density of 1.2±0.1 g/cm³ . It has a boiling point of 333.1±37.0 °C at 760 mmHg . The compound has a molar refractivity of 58.4±0.3 cm³ . It has 4 hydrogen bond acceptors and 3 freely rotating bonds . The compound has an ACD/LogP of 3.95 .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazole Derivatives
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene: is used in the synthesis of benzimidazole derivatives through Buchwald-Hartwig coupling . These derivatives exhibit a range of biological activities, including antimicrobial properties . The process involves palladium-catalyzed cross-coupling reactions, which are advantageous due to their mild reaction conditions compared to classical methods.
Antimicrobial Activity
The synthesized benzimidazole compounds from 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene have been tested for their antibacterial activity against various gram-positive and gram-negative bacterial strains . This application is significant in the development of new antibiotics and understanding the structure-activity relationship of these compounds.
Crystal Structure Analysis
Research has been conducted on the crystal and molecular structure of related chloro-nitrobenzene compounds, which are structurally similar to 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene . Understanding the crystal structure is crucial for the design of new materials and for studying the environmental impact of such compounds.
Environmental Pollutant Degradation
Chlorinated nitroaromatic compounds, like 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene , are known to be environmental pollutants. Studies have shown that certain bacterial species can degrade these compounds, which is vital for bioremediation efforts .
Organic Synthesis Intermediate
This compound serves as an important intermediate in organic synthesis. It is utilized for constructing new carbon-nitrogen bonds, which are essential in creating a wide array of organic molecules, including natural products, pharmaceuticals, and polymers .
Dye Synthesis and Pharmaceutical Intermediates
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene: is also employed in the synthesis of dyes and pharmaceutical intermediates. Its role in the production of rubber additives highlights its versatility in various industrial applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-chloro-2-methyl-4-nitro-5-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIHEXKVDALKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672271 | |
| Record name | 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | |
CAS RN |
1032903-50-6 | |
| Record name | 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2-ISOPROPOXY-5-METHYL-NITROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)











